N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-16-9-4-3-8(18-2)7-11(9)20-13(16)15-12(17)10-5-6-14-19-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIBNUCMDFECPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide is a compound of growing interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 252.30 g/mol
- CAS Number : 33682-63-2
Structural Features
The compound features a benzothiazole moiety linked to an oxazole ring, which is known for its pharmacological properties. The methoxy and methyl substitutions enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts by inhibiting specific pathways involved in cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 8 to 32 µM.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays, showing significant free radical scavenging activity compared to standard antioxidants like BHT.
Study on Antiproliferative Effects
A study published in MDPI evaluated the antiproliferative effects of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited IC50 values as low as 1.2 µM against cancer cells, suggesting potent anticancer activity ( ).
Research on Antimicrobial Properties
Research highlighted the efficacy of benzothiazole derivatives in combating bacterial infections. Compounds showed enhanced activity against resistant strains, indicating their potential as new antimicrobial agents ( ).
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
-
Antidiabetic Potential :
- Research indicates that derivatives of benzothiazole, including this compound, may act as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases such as type 2 diabetes and obesity. Inhibition of this enzyme can lead to improved insulin sensitivity and glucose metabolism .
- Anticonvulsant Activity :
- Antimicrobial Properties :
Case Study 1: Antidiabetic Effects
A study conducted on synthetic derivatives of benzothiazole demonstrated their efficacy in reducing blood glucose levels in diabetic animal models. The compound was found to significantly inhibit the activity of 11β-HSD1, leading to enhanced insulin sensitivity .
Case Study 2: Anticonvulsant Activity
In a controlled trial involving animal subjects with induced seizures, N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide showed a marked reduction in seizure frequency compared to control groups. The mechanism was linked to modulation of GABAergic neurotransmission .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Differences
A. Benzo[c][1,2,5]oxadiazole Derivatives ()
B. Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole and thiazole moieties. While these compounds share acetamide linkages, the target compound’s oxazole carboxamide group offers distinct hydrogen-bonding capabilities. The rigid dihydrobenzothiazole core in the target compound may confer greater conformational stability compared to the flexible phenoxymethylbenzoimidazole derivatives .
C. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ()
This benzisoxazole derivative contains a chloromethyl group and acetamide substituent. The benzisoxazole core (O/N heterocycle) differs electronically from the benzothiazole (S/N heterocycle) in the target compound.
D. N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide ()
This compound shares the benzothiazole-carboxamide scaffold but substitutes the dihydrobenzothiazole with a benzodioxole group. The chloro substituent at position 6 increases electronegativity compared to the methoxy group in the target compound, which may reduce bioavailability due to higher polarity. The benzodioxole moiety introduces additional oxygen atoms, enhancing hydrogen-bond acceptor capacity .
E. 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide ()
This structurally complex analog incorporates a thiophene-oxadiazole-thiazole system. The target compound’s simpler dihydrobenzothiazole-oxazole architecture may offer synthetic advantages. The thiophene’s sulfur atom in the analog could engage in unique π-interactions, while the target’s methoxy group provides a balance of hydrophobicity and polarity .
Pharmacological Implications
- Anticancer Activity: Benzothiazoles (e.g., ) are known for antitumor properties via topoisomerase inhibition. The target compound’s methyl and methoxy groups may modulate cytotoxicity by enhancing cellular uptake or reducing efflux .
- Antimicrobial Potential: Oxazole carboxamides (e.g., ) exhibit antimicrobial activity. The target compound’s dihydrobenzothiazole core could improve Gram-negative bacterial penetration compared to simpler oxazole derivatives .
- CNS Targets : Benzisoxazoles () are used in antipsychotics. The target’s methoxy group may reduce blood-brain barrier penetration compared to chlorinated analogs, directing activity toward peripheral targets .
Physicochemical Properties
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol (14) with carbonyl-containing reagents. For example, Marques et al. (2013) demonstrated that reacting 2-aminothiophenol with amino acids or esters in the presence of polyphosphoric acid (PPA) at 220°C yields 2-substituted benzothiazoles. Adapting this method, 2-aminothiophenol derivatives bearing pre-installed methoxy and methyl groups can undergo cyclization to form the dihydrobenzothiazole core.
Example Protocol:
Methoxylation and Methylation Strategies
Introducing the 6-methoxy and 3-methyl groups requires regioselective functionalization. Source details the methylation of 6-hydroxybenzothiazoles using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving 92% yield for the methoxy derivative. For the 3-methyl group, alkylation during cyclization or post-synthetic modification with methylating agents (e.g., dimethyl sulfate) is feasible.
Key Reaction:
Formation of the Imine Linkage (2-Ylidene Group)
The 2-ylidene moiety is introduced via dehydrogenation or condensation. Heo et al. (2006) utilized microwave-assisted Suzuki-Miyaura coupling to functionalize benzothiazoles, but for imine formation, propylphosphonic anhydride (T3P)-mediated dehydrogenation is more applicable.
T3P-Mediated Dehydrogenation
A tandem oxidation-cyclization-dehydrogenation approach converts alcohols to aldehydes, which condense with 2-aminothiophenol derivatives. For example:
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Substrate : 6-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole.
Synthesis of 1,2-Oxazole-5-Carboxamide
Oxazole Ring Construction
Oxazole derivatives are commonly synthesized via cyclization of α-halo ketones with amides. Vrushali et al. (2015) reported the synthesis of 1,2-oxazole-5-carboxamide by reacting ethyl chloroacetate with hydrazine hydrate, followed by cyclization.
Procedure:
-
Step 1 : Ethyl chloroacetate + hydrazine hydrate → ethyl [(hydrazino)acetate].
-
Step 2 : Cyclization with POCl₃ or PPA to form the oxazole ring.
Coupling of Benzothiazole and Oxazole Moieties
Carboxamide Bond Formation
The final step involves coupling the 2-ylidene benzothiazole with 1,2-oxazole-5-carboxylic acid. David et al. (2018) described a boric acid-mediated coupling using a Dean-Stark apparatus for azeotropic water removal.
Reaction Setup:
-
Reagents :
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6-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene amine.
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1,2-Oxazole-5-carbonyl chloride.
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Optimization and Challenges
Regioselectivity in Benzothiazole Substitution
Ensuring correct positioning of methoxy and methyl groups requires careful selection of starting anilines. For instance, para-substituted anilines (e.g., 4-methoxy-2-methylaniline) minimize side reactions during cyclization.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide?
Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Benzothiazole Core Formation : Cyclization of 2-amino-6-methoxy-3-methylthiophenol with a carbonyl source (e.g., aldehydes or ketones) under acidic conditions to yield the dihydrobenzothiazole scaffold .
- Oxazole-5-carboxamide Coupling : Reaction of the benzothiazole intermediate with activated 1,2-oxazole-5-carboxylic acid derivatives (e.g., acid chlorides) in aprotic solvents like DMF or acetonitrile. Catalytic bases (e.g., NaH) enhance nucleophilic substitution .
- Optimization : Ultrasound-assisted methods (e.g., 40–60 kHz) can reduce reaction times by 30–50% compared to conventional heating .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Mobile phases often use acetonitrile/water gradients .
- Spectroscopy :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group at C6, methyl at C3). Aromatic protons in the benzothiazole ring appear as doublets at δ 7.2–8.1 ppm .
- IR : Carboxamide C=O stretch observed at ~1680 cm; benzothiazole C=N at ~1600 cm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~346.08) .
Basic: How do the compound’s physicochemical properties influence its behavior in biological assays?
Answer:
- Lipophilicity (LogP) : Calculated LogP ~2.5 (via ChemAxon) suggests moderate membrane permeability, critical for in vitro cellular uptake studies .
- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤10% v/v) for bioassays to avoid precipitation .
- Stability : Susceptible to hydrolysis under alkaline conditions (pH >9); stability studies recommend storage at –20°C in inert atmospheres .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions:
- Benzothiazole’s sulfur atom forms van der Waals contacts with hydrophobic pockets.
- Oxazole carboxamide hydrogen-bonds with catalytic lysine residues (e.g., GSK-3β) .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic effects (Hammett σ values) with inhibitory potency (e.g., IC vs. methoxy group position) .
Advanced: What crystallographic strategies resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Single-Crystal X-ray Diffraction : SHELXL refinement confirms the enamine tautomer (C=N bond length ~1.31 Å) over the imine form. Hydrogen bonding between the carboxamide NH and benzothiazole sulfur stabilizes the tautomer .
- DFT Calculations : B3LYP/6-31G(d) simulations compare tautomer energies; Boltzmann populations at 298 K favor the observed crystal structure .
Advanced: How should researchers address contradictory bioactivity data across in vitro vs. in vivo studies?
Answer:
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions). Low t (<30 min) suggests rapid clearance in vivo, explaining potency drops .
- Protein Binding : Equilibrium dialysis reveals >90% plasma protein binding, reducing free drug availability .
- Pro-drug Design : Masking the carboxamide as an ester improves bioavailability (e.g., 2.5-fold AUC increase in murine models) .
Advanced: What experimental designs optimize selectivity against off-target kinases?
Answer:
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., CDK2, FLT3).
- Fragment Replacement : Substituting the oxazole with pyridine reduces FLT3 affinity (ΔΔG = –3.2 kcal/mol) while retaining target kinase inhibition .
- Covalent Modification : Introducing a Michael acceptor (e.g., acrylamide) at C5 of the oxazole enables irreversible binding to cysteine residues, enhancing selectivity .
Advanced: How can hydrogen-bonding patterns inform co-crystallization strategies with target proteins?
Answer:
- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., R(8) motifs between carboxamide and protein backbone) to predict stable co-crystal packing .
- Solvent Screening : High-throughput co-crystallization trials with PEGs (MW 400–4000) and salts (e.g., ammonium sulfate) yield diffraction-quality crystals (resolution ≤1.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
